![molecular formula C9H18N2O3 B7908920 H-Glu(OtBu)-NH2](/img/structure/B7908920.png)
H-Glu(OtBu)-NH2
Overview
Description
H-Glu(OtBu)-NH2 is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is also an alkyl chain-based PROTAC linker .
Synthesis Analysis
H-Glu(OtBu)-NH2 serves as a protected amino acid building block for peptide synthesis. The “OtBu” group (tert-Butyl) protects the carboxylic acid side chain of glutamic acid, allowing for selective peptide chain formation.Molecular Structure Analysis
The molecular weight of H-Glu(OtBu)-NH2 is 203.24 and its formula is C9H17NO4 .Chemical Reactions Analysis
H-Glu(OtBu)-NH2 is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs .Physical And Chemical Properties Analysis
H-Glu(OtBu)-NH2 is a solid substance with a white to off-white color. It has a solubility of 10 mg/mL in DMSO .Scientific Research Applications
H-Glu(OtBu)-NH2 is used in the synthesis of hexapeptides, like Ac-EEMQRR-NH2, which can mimic the function of botulinum neurotoxins. This process involves a combination of solid-phase and liquid-phase synthesis techniques (Zhang, Song, Han, Liu, Feng, Zhao, & Liu, 2014).
In the synthesis of cyclic peptides containing a δ-sugar amino acid, H-Glu(OtBu)-NH2 was coupled with different tripeptide tert-butyl esters to form macrocycles, which were then evaluated as artificial receptors (Billing & Nilsson, 2005).
In uranium nitrides research, the tert-butyl group in compounds like H-Glu(OtBu)-NH2 plays a role in the reactivity of uranium nitrides with protons and NH3, affecting N-H bond cleavage and NH3 binding (Keener, Scopelliti, & Mazzanti, 2021).
The tert-butyl group, as in H-Glu(OtBu)-NH2, is also used in Bredereck's reagent, facilitating α-methylation of γ-lactams and γ-lactones in the preparation of non-proteinogenic amino acids and analogs (Rosso, 2006).
H-Glu(OtBu)-NH2 is a component in peptide-catalyzed asymmetric conjugate addition reactions of aldehydes to nitroethylene, aiding in the synthesis of γ2-amino acids (Wiesner, Revell, Tonazzi, & Wennemers, 2008).
In the field of materials science, H-Glu(OtBu)-NH2 derivatives are explored for their gelation capabilities, as seen in studies on mono- and disubstituted glutamic cyclic dipeptide derivatives with tyramine, tyrosine, and phenylalanine (Wang, Hui, Geng, Ye, Zhang, Shao, & Feng, 2017).
Mechanism of Action
ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (4S)-4,5-diamino-5-oxopentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-7(12)5-4-6(10)8(11)13/h6H,4-5,10H2,1-3H3,(H2,11,13)/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWIPGSUTYVUBF-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Glu(OtBu)-NH2 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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